molecular formula C14H20ClNO2 B5722429 4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine

Cat. No.: B5722429
M. Wt: 269.77 g/mol
InChI Key: OJPBHRGNQRULEQ-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenoxyethyl group, which is further substituted with chlorine and methyl groups

Properties

IUPAC Name

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-11-9-13(10-12(2)14(11)15)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPBHRGNQRULEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylmorpholine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with the chloroethylmorpholine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyethylmorpholine derivatives.

Scientific Research Applications

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can bind to active sites on enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine.

    2-chloroethylmorpholine: Another precursor used in the synthesis.

    4-[2-(2-chloro-3,5-dimethylphenoxy)ethyl]morpholine: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the phenoxyethyl moiety, along with the morpholine ring, allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

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